1-Amino-3-(diethylamino)propan-2-ol
Overview
Description
1-Amino-3-(diethylamino)propan-2-ol is an organic compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol . It is a liquid at room temperature and is known for its applications in various fields, including chemistry and biology . The compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biochemical processes .
Biochemical Pathways
It’s known that ®-1-aminopropan-2-ol, a related compound, is incorporated in the biosynthesis of cobalamin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Amino-3-(diethylamino)propan-2-ol . .
Biochemical Analysis
Biochemical Properties
1-Amino-3-(diethylamino)propan-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with threonine-phosphate decarboxylase, an enzyme involved in the biosynthesis of cobalamin (vitamin B12). The interaction between this compound and this enzyme leads to the production of the O-phosphate ester from threonine . Additionally, this compound can act as a buffer and solubilizer of oils and fats, making it useful in various biochemical applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit choline uptake, which can affect cell signaling and neurotransmitter synthesis . Moreover, its role as a solubilizer can impact cellular lipid metabolism and membrane integrity .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it inhibits choline uptake by binding to choline transporters . Additionally, it can undergo post-translational modifications that affect its activity and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptation to its presence while others exhibit toxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a mild inhibitor of choline uptake, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a noticeable biological response . Toxicity studies have shown that high doses can lead to cellular damage and organ dysfunction in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for the synthesis of various biomolecules, including cobalamin. The compound also interacts with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s solubility in water and other solvents allows it to be distributed throughout the cellular environment, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its activity and function, as it may interact with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(diethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with epichlorohydrin, followed by the addition of ammonia . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield . The use of catalysts and optimized reaction conditions helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-Amino-3-(diethylamino)propan-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Dimethylamino-2-propanol: Similar in structure but with dimethylamino instead of diethylamino groups.
3-Diethylamino-1-propanol: Another compound with a similar backbone but different functional group positioning.
1-Amino-2-propanol: Lacks the diethylamino group, making it less versatile in certain reactions.
Uniqueness: 1-Amino-3-(diethylamino)propan-2-ol is unique due to its dual functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and enhances its utility in scientific research .
Properties
IUPAC Name |
1-amino-3-(diethylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJMOTVCCRDZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871161 | |
Record name | 1-Amino-3-diethylaminopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-01-6 | |
Record name | 1-Amino-3-(diethylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6322-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-3-diethylaminopropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6322-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-3-diethylaminopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-diethylaminopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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